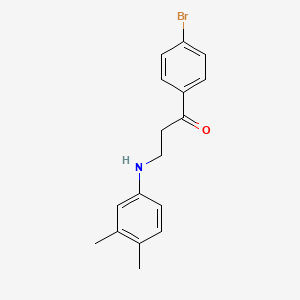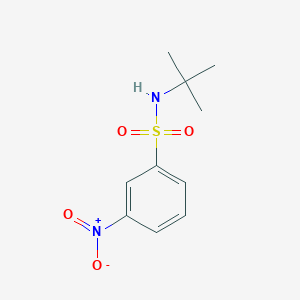
4-Bromo-2-(trifluoromethyl)benzenesulfonamide
説明
The compound 4-Bromo-2-(trifluoromethyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various applications in medicinal chemistry and as intermediates in organic synthesis. While the provided papers do not directly discuss 4-Bromo-2-(trifluoromethyl)benzenesulfonamide, they do provide insights into the structural and spectroscopic properties of related sulfonamide compounds, which can be extrapolated to understand the characteristics of the compound .
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of benzenesulfonyl chloride with an amine. For instance, 4-Fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide were synthesized by ammonolysis from corresponding benzenesulfonyl chloride . This suggests that 4-Bromo-2-(trifluoromethyl)benzenesulfonamide could potentially be synthesized through a similar pathway, using 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride and an appropriate amine.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques. For example, a related compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, was characterized by FT-IR, 1H and 13C NMR, UV–Vis, and X-ray single crystal techniques . These methods can provide detailed information about the bond lengths, bond angles, and overall geometry of the molecule, which are crucial for understanding its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The presence of the sulfonamide group allows for interactions such as hydrogen bonding, as seen in the anilinium chloride adduct of 4-bromo-N-phenylbenzenesulfonamide, which displays a hydrogen-bonded ladder motif . This indicates that 4-Bromo-2-(trifluoromethyl)benzenesulfonamide may also engage in hydrogen bonding, affecting its solubility and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For instance, the crystal structure, vibrational frequencies, NMR chemical shifts, and absorption wavelengths of a sulfonamide compound were determined experimentally and compared with theoretical calculations . These properties are essential for predicting the behavior of the compound under different conditions and for designing compounds with desired characteristics.
科学的研究の応用
1. Photodynamic Therapy and Photophysical Properties
- 4-Bromo-2-(trifluoromethyl)benzenesulfonamide derivatives have been synthesized and characterized for their photophysical properties, showing potential as Type II photosensitizers in cancer treatment through photodynamic therapy. These derivatives demonstrate good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them valuable in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
2. Catalyst-Free Bromoamidation
- The compound has been used in a catalyst-free and metal-free bromoamidation of unactivated olefins. This methodology, utilizing 4-(Trifluoromethyl)benzenesulfonamide, applies to both cyclic and aliphatic olefins, offering a practical approach in organic synthesis (Yu, Chen, Cheng, & Yeung, 2015).
3. Efficient Synthesis Processes
- Efficient synthesis processes involving 4-Bromo-2-(trifluoromethyl)benzenesulfonamide have been developed. These processes demonstrate improvements in reaction time, conditions, and purification methods, showing its utility in chemical synthesis and production (Wu, Gao, Chen, Su, & Zhang, 2013).
4. Photocatalytic Applications
- Studies have also explored the use of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide derivatives in photocatalytic applications. These derivatives exhibit properties suitable for photocatalysis, potentially contributing to environmental and industrial applications (Öncül, Öztürk, & Pişkin, 2021).
5. Molecular Structure Analysis
- Extensive research has been conducted on the molecular structures of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide and its derivatives. Such studies include spectroscopic analysis, crystallography, and theoretical calculations, contributing to a deeper understanding of its chemical properties and potential applications (Gul et al., 2016).
Safety And Hazards
特性
IUPAC Name |
4-bromo-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10)11/h1-3H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFGKYBAYSEBPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380899 | |
| Record name | 4-bromo-2-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
351003-62-8 | |
| Record name | 4-Bromo-2-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-2-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)
![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)







![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)



